molecular formula C19H26N4O4 B13867045 Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B13867045
M. Wt: 374.4 g/mol
InChI Key: CSXQZZUFMWZHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group, an ethoxycarbonyl group, and a methyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-4,6-dimethylpyridin-2-yl)carbonate with tert-butyl piperazine-1-carboxylate under mild, environment-friendly conditions . The reaction is carried out chemoselectively in high yield and is completed quickly within one hour .

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of recyclable reagents and solvents is also considered to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and ethoxycarbonyl groups, along with the piperazine ring, make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-(5-cyano-3-ethoxycarbonyl-6-methylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-6-26-17(24)15-11-14(12-20)13(2)21-16(15)22-7-9-23(10-8-22)18(25)27-19(3,4)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXQZZUFMWZHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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